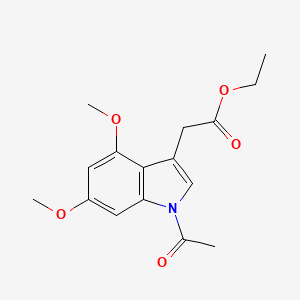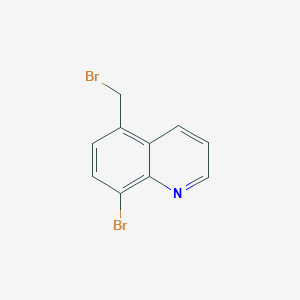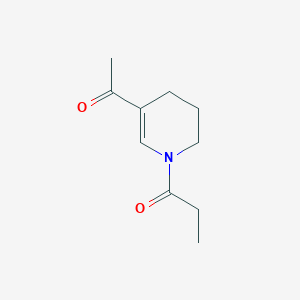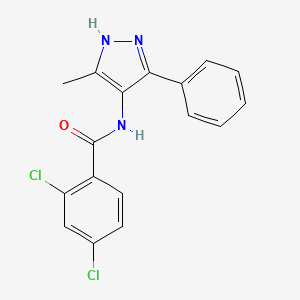![molecular formula C12H18N4O2 B14205615 1-(4-Nitrophenyl)[1,4,7]triazonane CAS No. 848662-82-8](/img/structure/B14205615.png)
1-(4-Nitrophenyl)[1,4,7]triazonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)[1,4,7]triazonane is a chemical compound that belongs to the class of triazacyclononane derivatives. These compounds are known for their strong metal-chelating properties and are widely used in various fields of chemistry and biochemistry. The presence of a nitrophenyl group in the structure of this compound adds unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1-(4-Nitrophenyl)[1,4,7]triazonane may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Nitrophenyl)[1,4,7]triazonane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazacyclononane compounds. These products have diverse applications in chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)[1,4,7]triazonane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)[1,4,7]triazonane involves its ability to chelate metal ions. The triazacyclononane ring forms stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The nitrophenyl group enhances the compound’s reactivity and specificity for certain metal ions, making it a valuable tool in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7-Triazacyclononane: A parent compound without the nitrophenyl group, used widely in coordination chemistry.
1,4,7,10-Tetraazacyclododecane: A larger macrocyclic compound with similar metal-chelating properties.
Piperazine: A simpler cyclic compound with two nitrogen atoms, used in various chemical applications.
Uniqueness
1-(4-Nitrophenyl)[1,4,7]triazonane is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and specificity for certain metal ions. This makes it more versatile and effective in applications such as bioimaging, catalysis, and anticancer research compared to its similar compounds.
Eigenschaften
CAS-Nummer |
848662-82-8 |
|---|---|
Molekularformel |
C12H18N4O2 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-1,4,7-triazonane |
InChI |
InChI=1S/C12H18N4O2/c17-16(18)12-3-1-11(2-4-12)15-9-7-13-5-6-14-8-10-15/h1-4,13-14H,5-10H2 |
InChI-Schlüssel |
PEIPOSLYKLZLJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




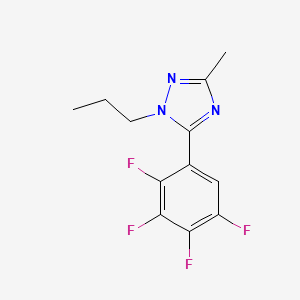
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)

![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
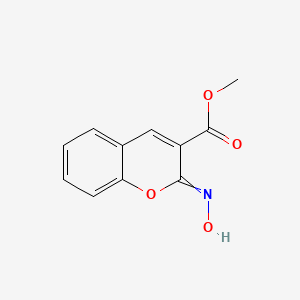
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)
![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
